Cas no 907609-06-7 (2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde)
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
- 2-FLUORO-6-(2,2,2-TRIFLUOROETHOXY)-BENZALDEHYDE
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- MDL: MFCD27932047
- Inchi: 1S/C9H6F4O2/c10-7-2-1-3-8(6(7)4-14)15-5-9(11,12)13/h1-4H,5H2
- InChI Key: QNQWATWCTLTYSE-UHFFFAOYSA-N
- SMILES: C(=O)C1=C(OCC(F)(F)F)C=CC=C1F
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2008898-0.05g |
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde |
907609-06-7 | 95% | 0.05g |
$105.0 | 2023-09-16 | |
| Enamine | EN300-2008898-0.1g |
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde |
907609-06-7 | 95% | 0.1g |
$156.0 | 2023-09-16 | |
| Enamine | EN300-2008898-0.25g |
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde |
907609-06-7 | 95% | 0.25g |
$222.0 | 2023-09-16 | |
| Enamine | EN300-2008898-0.5g |
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde |
907609-06-7 | 95% | 0.5g |
$422.0 | 2023-09-16 | |
| Enamine | EN300-2008898-1.0g |
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde |
907609-06-7 | 95% | 1.0g |
$541.0 | 2023-07-10 | |
| Enamine | EN300-2008898-2.5g |
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde |
907609-06-7 | 95% | 2.5g |
$1063.0 | 2023-09-16 | |
| Enamine | EN300-2008898-5.0g |
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde |
907609-06-7 | 95% | 5.0g |
$1572.0 | 2023-07-10 | |
| Enamine | EN300-2008898-10.0g |
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde |
907609-06-7 | 95% | 10.0g |
$2331.0 | 2023-07-10 | |
| Enamine | EN300-2008898-1g |
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde |
907609-06-7 | 95% | 1g |
$541.0 | 2023-09-16 | |
| Enamine | EN300-2008898-5g |
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde |
907609-06-7 | 95% | 5g |
$1572.0 | 2023-09-16 |
2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde Related Literature
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Seung-Bum Cho,Jin-Woo Jung,Yoon Seok Kim,Chang-Hee Cho,Il-Kyu Park CrystEngComm, 2021,23, 2746-2755
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
Additional information on 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
Professional Introduction to Compound with CAS No. 907609-06-7 and Product Name: 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde
The compound with the CAS number 907609-06-7 and the product name 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various biochemical and medicinal contexts. The presence of both fluorine and trifluoroethoxy substituents in its molecular framework imparts distinct reactivity and selectivity, making it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorine atoms to enhance metabolic stability, bioavailability, and binding affinity. The fluoro group in 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde plays a pivotal role in modulating these properties. Research has demonstrated that fluorine substitution can significantly alter the electronic distribution within a molecule, thereby influencing its pharmacokinetic behavior. This compound exemplifies how strategic fluorination can lead to the development of more effective therapeutic agents.
The trifluoroethoxy moiety further contributes to the compound's versatility. This group is known for its ability to enhance lipophilicity and improve oral bioavailability, which are critical factors in drug design. Studies have shown that compounds containing trifluoroethoxy groups often exhibit improved pharmacological activity compared to their non-fluorinated counterparts. The combination of these two substituents in 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde suggests a promising profile for applications in drug discovery and development.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The aldehyde functionality provides a reactive site for further chemical modifications, allowing researchers to explore diverse structural modifications. This flexibility is particularly valuable in medicinal chemistry, where rapid iteration and optimization are essential for identifying lead compounds with desired therapeutic properties.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the discovery process. The use of molecular modeling techniques has allowed researchers to assess the binding affinity of 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde to various biological targets with high precision. These studies have revealed its potential as a scaffold for developing inhibitors targeting enzymes involved in critical metabolic pathways.
The compound's unique electronic properties also make it an attractive candidate for use in materials science applications. Fluorinated aromatic compounds are known for their stability under extreme conditions and their ability to form strong intermolecular interactions. These characteristics have been exploited in the development of advanced materials such as liquid crystals and organic semiconductors.
From a synthetic chemistry perspective, 2-fluoro-6-(2,2,2-trifluoroethoxy)benzaldehyde offers a rich ground for exploring new synthetic methodologies. The presence of both fluorine and oxygen-containing functional groups provides multiple opportunities for selective transformations. Recent literature highlights innovative approaches to fluorination and etherification reactions that could be applied to this compound, expanding its synthetic utility.
The growing interest in fluorinated compounds is also driven by their environmental sustainability profile. While traditional halogenated compounds have faced scrutiny due to potential environmental persistence, advances in green chemistry have led to more sustainable synthetic routes. The development of catalytic systems that minimize waste and energy consumption has made it possible to produce fluorinated intermediates like 907609-06-7 with reduced environmental impact.
In conclusion, 907609-06-7 () represents a significant asset in the chemical and pharmaceutical toolkit due to its unique structural features and multifaceted applications. Its combination of fluorine and trifluoroethoxy substituents offers unparalleled opportunities for drug discovery, material science innovation, and synthetic chemistry research. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping the future of medicine and technology.
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